N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline
Description
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline is a complex organic compound that features a bromophenyl group, a dioxaphosphinan ring, and a nitroaniline moiety
Properties
IUPAC Name |
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN2O5P/c1-12-10-11-24-26(23,25-12)17(13-2-4-14(18)5-3-13)19-15-6-8-16(9-7-15)20(21)22/h2-9,12,17,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCPKCADJCKCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOP(=O)(O1)C(C2=CC=C(C=C2)Br)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.
Substitution: The dioxaphosphinan ring can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the dioxaphosphinan ring .
Scientific Research Applications
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline involves its interaction with specific molecular targets. For instance, it can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)-(phenyl)methyl]-2-methylbenzamide
- N-[(4-bromophenyl)-((2-methylbenzoyl)amino)methyl]-2-methylbenzamide
Uniqueness
N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline is unique due to the presence of the dioxaphosphinan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
